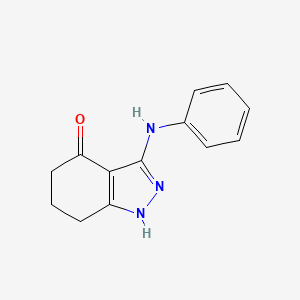

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

Übersicht

Beschreibung

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. This compound is characterized by its unique structure, which includes a phenylamino group attached to a tetrahydroindazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the desired indazole derivative . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring or the indazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one. For instance, derivatives of indazole compounds have shown promising antibacterial effects against various strains of bacteria and fungi. The structure-activity relationship (SAR) indicates that modifications in the phenyl group can enhance antimicrobial efficacy .

2. Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity is often attributed to the presence of specific functional groups that can scavenge free radicals .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. Some studies suggest that it may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent . The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Raval et al., a series of indazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Study 2: Antioxidant Assessment

A recent investigation assessed the antioxidant capabilities of various indazole derivatives, including this compound. The study employed DPPH radical scavenging assays to quantify antioxidant activity and found that certain derivatives significantly outperformed standard antioxidants .

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | Quinazolinone derivatives |

| Antioxidant Activity | Moderate scavenging ability | Other indazole derivatives |

| Anticancer Potential | Inhibits specific kinases | Various heterocyclic compounds |

| Synthesis Complexity | Multi-step synthesis required | Simpler derivatives available |

Wirkmechanismus

The mechanism of action of 3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazole: Lacks the carbonyl group at the 4-position.

3-(phenylamino)-1H-indazole: Lacks the tetrahydro structure, making it more planar.

4,5,6,7-tetrahydro-1H-indazole: Lacks the phenylamino group.

Uniqueness

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to the presence of both the phenylamino group and the tetrahydroindazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic benefits .

Biologische Aktivität

3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS number 105543-87-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Antiviral Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit promising antiviral activities. For instance, derivatives of imidazole and thiazolidinone have shown significant inhibition against various viral strains, suggesting that indazole derivatives could also possess similar properties. The mechanism often involves the inhibition of viral enzymes or interference with viral replication pathways .

Anticancer Activity

Research has demonstrated that indazole derivatives can induce apoptosis in cancer cells. A study highlighted that compounds similar to this compound showed cytotoxic effects against several cancer cell lines. For example, compounds were tested against gastric adenocarcinoma cells (MKN-45), revealing higher toxicity compared to conventional chemotherapeutics like Paclitaxel .

The biological effects of this compound are believed to be mediated through several pathways:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival .

- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Eigenschaften

IUPAC Name |

3-anilino-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-11-8-4-7-10-12(11)13(16-15-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLNVRZPMNCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545489 | |

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105543-87-1 | |

| Record name | 3-Anilino-1,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.